

# Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 1-Nitropropene

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## Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415

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For Researchers, Scientists, and Drug Development Professionals: Objectively Confirming the Molecular Architecture of **1-Nitropropene** Through Comparative Spectroscopic Analysis.

The definitive structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For a molecule such as **1-nitropropene**, possessing both a reactive nitro group and a double bond, unambiguous confirmation of its constitutional isomerism is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **1-nitropropene** against its isomers, 2-nitropropene and 3-nitro-1-propene. Through the detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently distinguish **1-nitropropene** and verify its synthesis.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **1-nitropropene** and its constitutional isomers.

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1-Nitropropene	~7.2	dq	~13.5, 6.9	=CH-NO <sub>2</sub>
	~5.8	dq	~13.5, 1.5	=CH-CH <sub>3</sub>
	~2.1	dd	~6.9, 1.5	-CH <sub>3</sub>
2-Nitropropene	~5.9	s	-	=CH <sub>2</sub>
	~5.5	s	-	=CH <sub>2</sub>
	~2.2	s	-	-CH <sub>3</sub>
3-Nitro-1-propene	~5.9	m	-	-CH=
	~5.3	m	-	=CH <sub>2</sub>
	~4.8	d	~6.0	-CH <sub>2</sub> -NO <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) ppm	Assignment
1-Nitropropene	~148	=CH-NO <sub>2</sub>
	~125	=CH-CH <sub>3</sub>
	~18	-CH <sub>3</sub>
2-Nitropropene	~140	>C=
	~120	=CH <sub>2</sub>
	~25	-CH <sub>3</sub>
3-Nitro-1-propene	~130	-CH=
	~122	=CH <sub>2</sub>
	~78	-CH <sub>2</sub> -NO <sub>2</sub>

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	Asymmetric NO <sub>2</sub> Stretch	Symmetric NO <sub>2</sub> Stretch	C=C Stretch	=C-H Bend
1-Nitropropene	~1525	~1350	~1650	~970
2-Nitropropene	~1520	~1345	~1640	~900
3-Nitro-1-propene	~1550	~1365	~1645	~920

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
1-Nitropropene	87	70, 56, 41, 39
2-Nitropropene	87	70, 56, 41, 39
3-Nitro-1-propene	87	70, 56, 41, 39

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the nitropropene isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra are acquired on a 400 MHz spectrometer. Data is collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **<sup>13</sup>C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 250

ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used, with an accumulation of 1024 scans.

## Infrared (IR) Spectroscopy

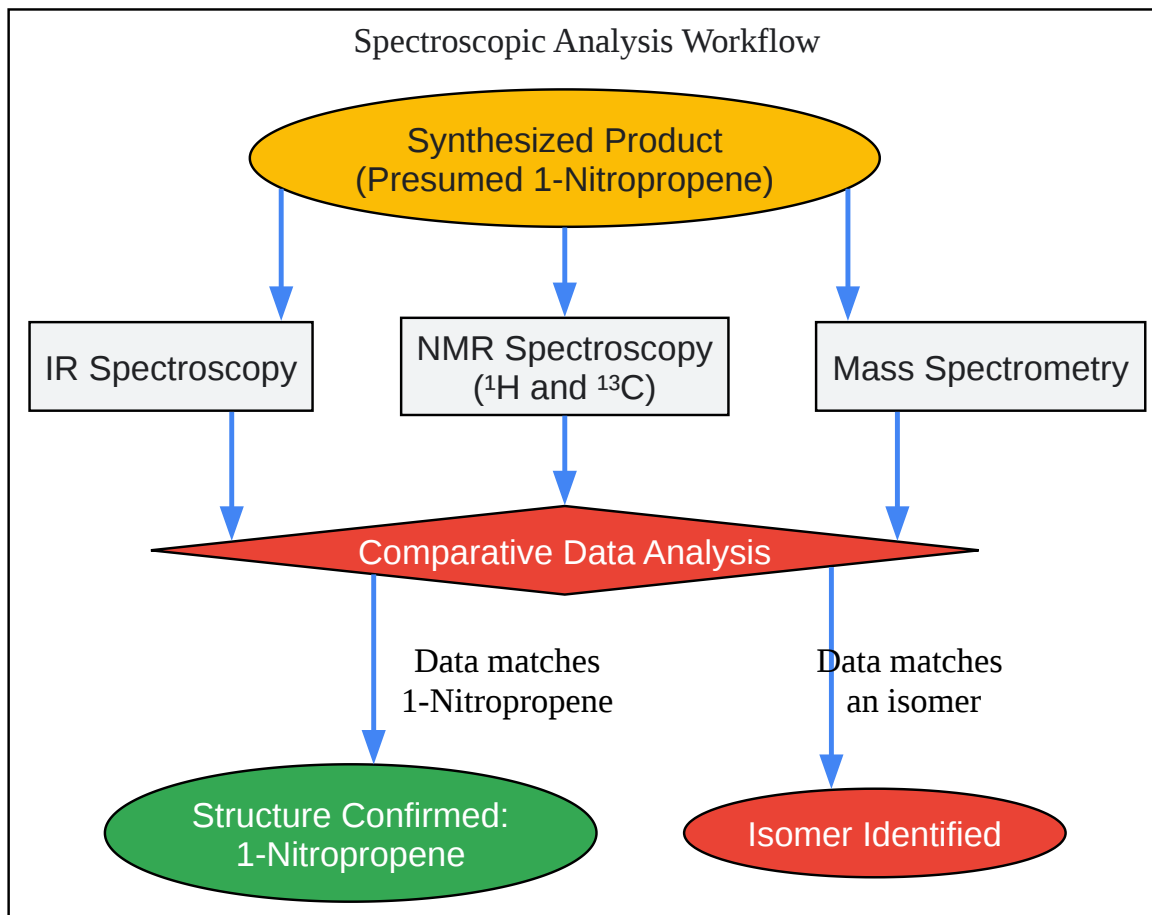
- **Sample Preparation:** A thin film of the neat liquid sample is prepared by placing a drop of the compound between two potassium bromide (KBr) plates.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The volatile sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for separating volatile organic compounds.
- **Ionization and Analysis:** Electron ionization (EI) is performed at 70 eV. The resulting fragments are analyzed by a quadrupole mass analyzer, scanning a mass-to-charge ( $m/z$ ) range from 10 to 200.

## Structure Confirmation Workflow

The process of confirming the structure of **1-nitropropene** involves a logical progression of spectroscopic analysis.

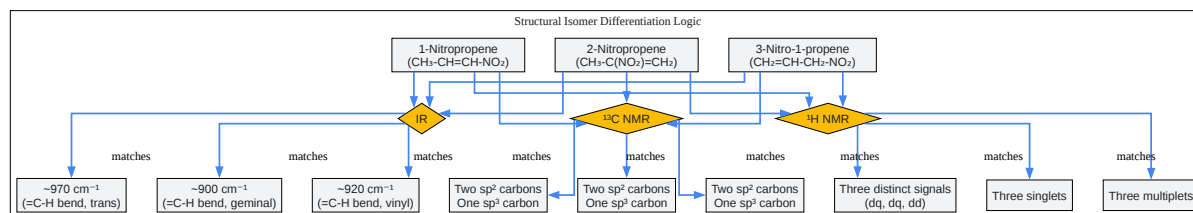


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Caption: Workflow for the spectroscopic confirmation of **1-nitropropene**.

## Logical Relationships in Spectral Interpretation

The differentiation between the isomers is based on key differences in their spectra, as outlined in the following logical diagram.



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Caption: Key distinguishing features in the spectra of nitropropene isomers.

By systematically applying these spectroscopic methods and comparing the acquired data with the reference values provided, researchers can achieve unambiguous structural confirmation of **1-nitropropene**, ensuring the integrity and reliability of their scientific findings.

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